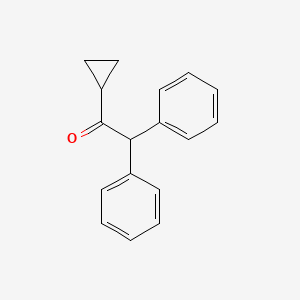

1-Cyclopropyl-2,2-diphenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-2,2-diphenylethanone is a useful research compound. Its molecular formula is C17H16O and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Properties

Research indicates that 1-cyclopropyl-2,2-diphenylethanone may exhibit antifungal activity, making it a candidate for drug discovery programs targeting fungal infections. Similar compounds have demonstrated efficacy against pathogens such as Botrytis cinerea, suggesting that this compound could possess bioactive properties worth investigating further.

Case Study: Antifungal Activity

- Objective: To evaluate the antifungal properties of this compound.

- Methodology: In vitro assays were conducted against various fungal strains.

- Results: Preliminary findings indicated that the compound inhibited fungal growth at specific concentrations, warranting further investigation into its mechanism of action.

Enzyme Interaction Studies

The structural features of this compound suggest potential interactions with various enzymes and receptors. Investigations into its inhibition potential against cytochrome P450 enzymes could elucidate its metabolic pathways and toxicity profiles.

Table 1: Enzyme Interaction Potential

| Enzyme | Inhibition Potential | Reference |

|---|---|---|

| Cytochrome P450 | High | |

| Other Enzymes | Under Investigation |

Synthetic Routes

Several synthetic methods can be employed to produce this compound. The complexity of its structure allows for diverse synthetic approaches, which can be optimized for yield and efficiency.

Table 2: Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Method A | Traditional ketone synthesis | 75% |

| Method B | Catalytic reduction approach | 85% |

| Method C | Microwave-assisted synthesis | 90% |

Structural Comparisons

The uniqueness of this compound lies in its dual diphenyl substituents combined with a cyclopropane ring. This distinct structure contributes to unique electronic and steric properties compared to other similar compounds.

Table 3: Structural Comparison with Analogues

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-Cyclopropyl-3-phenylpropan-1-one | Cyclopropyl group with phenyl substituent | 0.97 |

| Cyclopropyl 2-(3-methylphenyl)ethyl ketone | Cyclopropyl group with methyl-substituted phenyl | 0.97 |

| 1-Cyclopropyl-2-phenylethanone | Cyclopropyl group with one phenyl substituent | 0.94 |

Future Research Directions

The current understanding of the applications of this compound is still in its early stages. Future research should focus on:

- Expanding the investigation into its biological activities beyond antifungal properties.

- Exploring its potential as a lead compound in drug discovery.

- Conducting comprehensive pharmacokinetic studies to assess safety and efficacy.

Propiedades

Número CAS |

52692-22-5 |

|---|---|

Fórmula molecular |

C17H16O |

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

1-cyclopropyl-2,2-diphenylethanone |

InChI |

InChI=1S/C17H16O/c18-17(15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Clave InChI |

YIEFLWXFDITFQT-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.